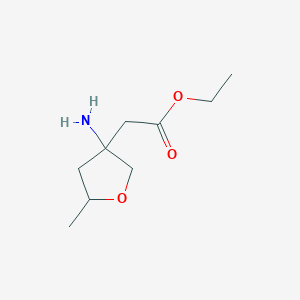

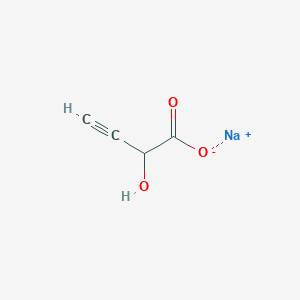

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate is a chemical compound with the CAS Number: 1998250-50-2 . It has a molecular weight of 187.24 and its IUPAC name is ethyl 2-(3-amino-5-methyltetrahydrofuran-3-yl)acetate . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO3/c1-3-12-8(11)5-9(10)4-7(2)13-6-9/h7H,3-6,10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 187.24 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Fragrance Ingredient Safety Assessment

A study conducted by Api et al. (2018) on Ethyl 2-methyl-1,3-dioxolane-2-acetate, a compound with a similar structure, assessed its safety as a fragrance ingredient. The research evaluated its genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, concluding that it poses no safety concerns for skin sensitization at current levels of use and is not expected to be phototoxic/photoallergenic.

Aminosugar Linkages in Glycolipids

The determination of aminosugar linkages in glycolipids by Stellner, Saito, & Hakomori (1973) involved methods that could be relevant for analyzing similar compounds. Their work, focusing on the structural analysis of aminosugar linkages, highlights the importance of such compounds in biological systems and potential therapeutic applications.

Hydroformylation and Biocatalysis

Cobley et al. (2011) described the synthesis of a key intermediate for ACE and NEP inhibitors via a combination of hydroformylation and biocatalysis. Although the compound differs, the methodology and application in drug synthesis provide insight into the potential utility of similar compounds in pharmaceutical research.

Enzymatic Hydrolysis in Drug Production

The enzymatic hydrolysis process described by Bevilaqua et al. (2004) for the production of an anti-asthma drug underscores the relevance of similar compounds in medicinal chemistry. The study's focus on optimizing reaction conditions for the hydrolysis of the methyl ester highlights the importance of such compounds in the synthesis of therapeutic agents.

Synthesis of Anticancer Agents

Research by Temple et al. (1983) on the synthesis of potential anticancer agents, including pyridooxazines and pyridothiazines, points to the diverse potential of pyridine derivatives (to which the compound is structurally related) in drug development and cancer therapy.

Safety and Hazards

The safety information for Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-12-8(11)5-9(10)4-7(2)13-6-9/h7H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLGNBOGOCQCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CC(OC1)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide](/img/structure/B2829559.png)

![(6-Methoxypyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2829567.png)

![(2,4-dimethylthiazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829569.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2829577.png)

![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}cyclohexanecarboxamide](/img/structure/B2829579.png)